Cas no 851411-08-0 (2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide)

2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
- Benzamide, 2-methyl-N-(4-methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridin-2-yl)-3-nitro-
- AB00669891-01
- 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
- 851411-08-0
- AKOS024587643
- 2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
- F0614-0021
- 2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide
-
- インチ: 1S/C21H15N3O5/c1-11-10-17(23-20(25)13-7-5-8-15(12(13)2)24(27)28)22-19-14-6-3-4-9-16(14)29-21(26)18(11)19/h3-10H,1-2H3,(H,22,23,25)
- InChIKey: GPFOUGHFNHXYFX-UHFFFAOYSA-N
- ほほえんだ: C(NC1N=C2C3=CC=CC=C3OC(=O)C2=C(C)C=1)(=O)C1=CC=CC([N+]([O-])=O)=C1C
計算された属性
- せいみつぶんしりょう: 389.10117059g/mol
- どういたいしつりょう: 389.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 665
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.441±0.06 g/cm3(Predicted)
- ふってん: 572.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 10.35±0.20(Predicted)
2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0614-0021-3mg |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-2μmol |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-20mg |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-40mg |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-5μmol |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-20μmol |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-1mg |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-10μmol |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-50mg |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0614-0021-10mg |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |
851411-08-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide 関連文献
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2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamideに関する追加情報
Introduction to 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide (CAS No. 851411-08-0)
The compound 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide, identified by its CAS number 851411-08-0, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its fusion of a benzamide moiety with a chromeno[4,3-bpyridine] scaffold, has garnered considerable attention due to its potential therapeutic applications. The presence of multiple pharmacophoric elements, including nitro and methyl substituents, suggests a high degree of specificity and reactivity that could be exploited for the development of novel bioactive molecules.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with chromeno[4,3-bpyridine] derivatives emerging as particularly promising scaffolds for drug discovery. These structures often exhibit remarkable biological activity, making them suitable candidates for further investigation. The specific arrangement of functional groups in 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide positions it as a potential lead compound for addressing various therapeutic challenges.
The benzamide moiety is a well-documented pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. Its incorporation into the chromeno[4,3-bpyridine] backbone in this compound not only enhances its structural complexity but also opens up possibilities for diverse interactions with biological systems. The nitro group, in particular, is a versatile functional handle that can be further modified or reduced to yield different derivatives with tailored properties.
Current research in the field of heterocyclic chemistry has demonstrated that modifications within the chromeno[4,3-bpyridine] core can significantly influence the pharmacokinetic and pharmacodynamic profiles of compounds. The specific substitution pattern in 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide is likely to contribute to its unique chemical and biological properties. This has prompted investigations into its potential as an intermediate or lead compound for further drug development.
The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic methodologies are employed to construct the chromeno[4,3-bpyridine] core while ensuring regioselectivity and functional group compatibility. The introduction of the nitro and methyl groups at specific positions demands precise control over reaction conditions to avoid unwanted side products. These synthetic challenges underscore the importance of innovative approaches in modern organic synthesis.
The biological evaluation of 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide has been a focal point for recent studies. Preliminary assays have shown promising activity against certain biological targets, warranting further investigation into its mechanism of action. Such findings are crucial for understanding how the compound interacts with cellular systems and whether it can be developed into a viable therapeutic agent.
The integration of computational chemistry techniques has significantly accelerated the process of identifying potential drug candidates like this one. Molecular modeling and virtual screening allow researchers to predict binding affinities and interactions with biological targets before conducting costly wet-lab experiments. This approach not only saves time but also provides valuable insights into the structural requirements for optimal biological activity.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent structural complexity and biological activity. The chromeno[4,3-bpyridine] scaffold found in 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide draws inspiration from such natural products, suggesting that it may possess advantageous properties for therapeutic use.
In conclusion, 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide (CAS No. 851411-08) represents a compelling example of how intricate molecular structures can be leveraged for drug discovery. Its unique combination of functional groups and structural motifs positions it as a promising candidate for further development in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.
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